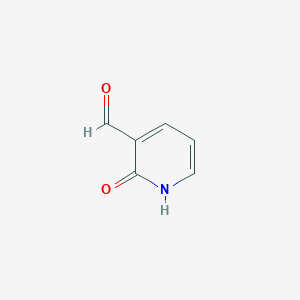

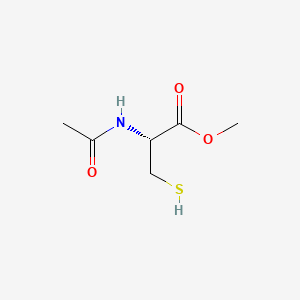

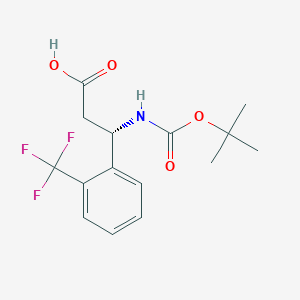

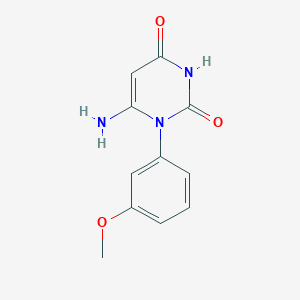

![molecular formula C14H22N2O3S B1277706 叔丁基 4-[4-(羟甲基)-1,3-噻唑-2-基]哌啶-1-羧酸酯 CAS No. 864068-79-1](/img/structure/B1277706.png)

叔丁基 4-[4-(羟甲基)-1,3-噻唑-2-基]哌啶-1-羧酸酯

描述

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a compound that appears to be a derivative of piperidine with potential applications in medicinal chemistry. Piperidine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including anticancer drugs, analgesics, and other pharmaceutical agents. The tert-butyl group and the thiazole moiety suggest that this compound could be involved in the synthesis of complex molecules with specific pharmacological properties.

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency and yield.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR and MS. For instance, the structure of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized with ESI-MS and 1H NMR . X-ray crystallography is also used to determine the crystal structure of synthesized compounds, providing detailed information about the molecular conformation and intermolecular interactions, as seen in the study of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with desired biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the modification of the piperidine core to obtain compounds with specific pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. These properties are essential for the compound's suitability in drug formulation and its behavior in biological systems. The thermal, X-ray, and DFT analyses provide insights into the stability and reactivity of the compounds . For example, DFT analyses can predict intramolecular hydrogen bonding and other interactions that stabilize the molecule .

科学研究应用

作为生物活性化合物中的中间体:该化合物作为多种生物活性化合物的合成中的重要中间体。例如,它用于合成克唑替尼,一种用于治疗非小细胞肺癌的药物。该合成涉及从叔丁基-4-羟基哌啶-1-羧酸酯开始的多步,并通过质谱和 1HNMR 光谱等技术确认了结构 (孔等人,2016)。

在抗癌药物合成中:它已被用作小分子抗癌药物合成的中间体。已经建立了该化合物的合成方法,这对于开发治疗癌症的药物非常重要。优化了合成方法,并通过 1H NMR 确认了化合物的结构 (张等人,2018)。

Vandetanib 合成中的关键中间体:该化合物是 Vandetanib 合成中的关键中间体,Vandetanib 是一种用于治疗甲状腺癌的药物。合成过程包括酰化、磺化和取代等步骤,合成路线和结构由质谱和 1HNMR 确定 (王等人,2015)。

在 X 射线衍射研究中:它已被用于 X 射线衍射研究,其中分析其晶体结构和性质,有助于理解分子结构和相互作用 (Sanjeevarayappa 等人,2015)。

合成 Nociceptin 拮抗剂:该化合物在 Nociceptin 拮抗剂的合成中起作用,Nociceptin 拮抗剂在治疗疼痛和其他疾病中可能有用。它涉及非对映选择性还原和异构化等关键步骤 (Jona 等人,2009)。

作用机制

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

In the context of PROTACs, these compounds typically work by binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the case of protacs, the ubiquitin-proteasome system is a key pathway involved in the mechanism of action .

Result of Action

In the context of PROTACs, the intended result is the degradation of a specific target protein, which can influence various cellular processes depending on the function of the target .

安全和危害

The compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

The use of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate as a linker in PROTAC development suggests potential applications in the field of targeted protein degradation . Future research could focus on the optimization of the linker structure to improve the efficacy and selectivity of PROTAC molecules.

属性

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h9-10,17H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZWXODJIWMJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428175 | |

| Record name | tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864068-79-1 | |

| Record name | tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL-4-[4-(HYDROXYMETHYL)-1,3-THIAZOL-2-YL]PIPERIDINE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

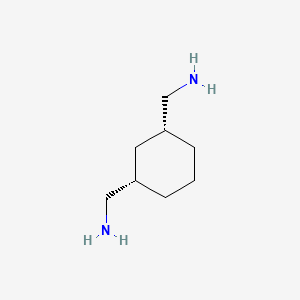

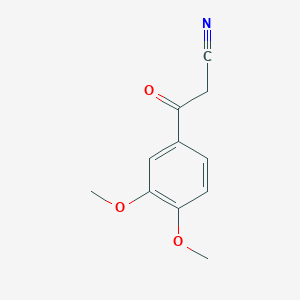

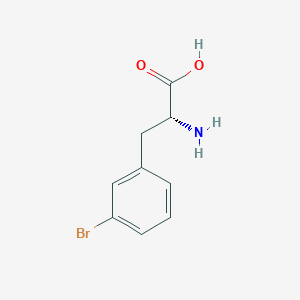

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)